molecular formula C9H9BrClN5 B566236 N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride CAS No. 1797986-78-7

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride

Cat. No.: B566236
CAS No.: 1797986-78-7
M. Wt: 302.56 g/mol
InChI Key: FDBGGLJRHMQFKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride, also known as 2-(5-Bromoquinoxaline-1,4-diium-6-yl)guanidine;chloride, is primarily an α2 receptor agonist . The α2 receptor is a type of adrenergic receptor, which plays a crucial role in the central nervous system. It is involved in regulating neurotransmitter release and has implications in various physiological processes such as pain regulation, sedation, and lowering of blood pressure .

Mode of Action

As an α2 receptor agonist, this compound binds to the α2 receptors, mimicking the action of natural neurotransmitters. This binding triggers a series of biochemical reactions that result in the inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby exerting its physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, the compound reduces the conversion of ATP to cAMP, a key secondary messenger involved in many biological responses. The decrease in cAMP levels leads to a reduction in neurotransmitter release, affecting various downstream processes such as pain perception and blood pressure regulation .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it is slightly soluble in dmso and methanol when heated . It is also hygroscopic and should be stored under an inert atmosphere at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the reduction in neurotransmitter release due to its agonistic action on α2 receptors . This can lead to various physiological effects, such as reduced pain perception and lowered blood pressure. It’s worth noting that this compound is an impurity of Brimonidine Tartrate, a medication used to treat glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature, which can impact its absorption and distribution in the body . Furthermore, its stability, which is crucial for its efficacy, can be affected by factors such as humidity and storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves multiple steps, starting with the preparation of the quinoxaline ring followed by bromination and subsequent reaction with guanidine hydrochloride. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is unique due to its specific bromination pattern and its role as an impurity in Brimonidine Tartrate. This uniqueness makes it valuable in the study of adrenergic receptors and the development of new therapeutic agents .

Properties

CAS No.

1797986-78-7

Molecular Formula

C9H9BrClN5

Molecular Weight

302.56 g/mol

IUPAC Name

2-(5-bromoquinoxalin-6-yl)guanidine;hydrochloride

InChI

InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H

InChI Key

FDBGGLJRHMQFKT-UHFFFAOYSA-N

SMILES

C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-]

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.Cl

Synonyms

(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride

Origin of Product

United States

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